molecular formula C9H12BrNO2S B5401149 N-(4-bromo-2-ethylphenyl)methanesulfonamide

N-(4-bromo-2-ethylphenyl)methanesulfonamide

Cat. No. B5401149
M. Wt: 278.17 g/mol
InChI Key: GQVXCBNXSSNIAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-ethylphenyl)methanesulfonamide, also known as BES, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have various biological effects, including the inhibition of protein phosphatases and the modulation of intracellular pH.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-ethylphenyl)methanesulfonamide is not fully understood, but it is believed to be related to its ability to modulate intracellular pH. This compound has been shown to inhibit the activity of the Na+/H+ exchanger, which is responsible for maintaining intracellular pH. By inhibiting this transporter, this compound can alter the pH of intracellular compartments, which can affect various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to modulate the activity of ion channels and transporters, which can affect cellular signaling pathways. Additionally, this compound has been shown to modulate the activity of various enzymes, including protein phosphatases and kinases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-bromo-2-ethylphenyl)methanesulfonamide in lab experiments is its ability to modulate various cellular processes. It has been shown to be effective in inhibiting the growth of cancer cells and inducing apoptosis, which makes it a useful tool for cancer research. Additionally, its ability to modulate the activity of ion channels and transporters makes it a useful tool for studying cellular signaling pathways.
One of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on N-(4-bromo-2-ethylphenyl)methanesulfonamide. One area of research could focus on its potential use as a cancer therapy. Its ability to inhibit the growth of cancer cells and induce apoptosis makes it a promising candidate for further study.
Another area of research could focus on its mechanism of action. While it is believed to modulate intracellular pH, the exact mechanism by which it does so is not fully understood. Further research could help to elucidate the exact mechanism of action of this compound.
Finally, research could focus on the development of new derivatives of this compound. By modifying the structure of this compound, it may be possible to develop compounds with improved efficacy and reduced toxicity.

Scientific Research Applications

N-(4-bromo-2-ethylphenyl)methanesulfonamide has been widely used in scientific research as a tool to study various biological processes. For example, it has been shown to inhibit protein phosphatases, which are enzymes that play a crucial role in the regulation of cellular signaling pathways. By inhibiting these enzymes, this compound can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis.

properties

IUPAC Name

N-(4-bromo-2-ethylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-3-7-6-8(10)4-5-9(7)11-14(2,12)13/h4-6,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVXCBNXSSNIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Methane sulfonyl chloride (1.93 ml, 0.025M) was added to a solution of 4-bromo-2-ethylaniline (5.0 g, 0.025M) and pyridine (2.02 ml, 0.025M) in dichloromethane (100 ml) at 0° C. The reaction mixture was stirred for 1 hr, after which time it was partitioned between dichloromethane (100 ml) and 1N hydrochloric acid (100 ml). The organics were separated and dried over magnesium sulfate, filtered and concentrated in vacuuo to afford the title compound as a clear oil (4.77 g).
Quantity
1.93 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.02 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Bromo-2-ethyl-aniline (2 mL, 14 mmol) dissolved in anhydrous pyridine (35 mL) at toom temperature was treated with methylsulfonyl chloride (1.3 mL, 16.8 mmol). The reaction was stirred at that temperature for 15 hours before it was diluted with EtOAc. The mixture was washed with H2O, brine and dried over MgSO4. The solvent was removed in vacuo and the residue was purified with flash chromatography (SiO2, 5–30% EtOAc in hexanes) to afford the desired product (3.1 g, 81% yield). 1H NMR (300 MHz, CDCl3): δ 1.25 (t, J=7.5 Hz, 3 H), 2.61–2.68 (m, 2 H), 3.02 (s, 3 H), 6.36 (s, 1 H), 7.36–7.39 (m, 3 H).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
81%

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